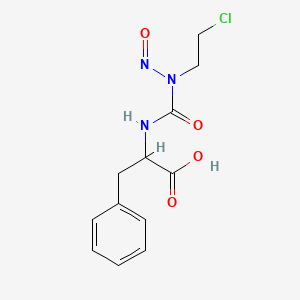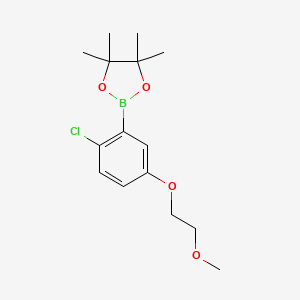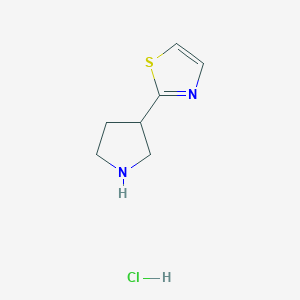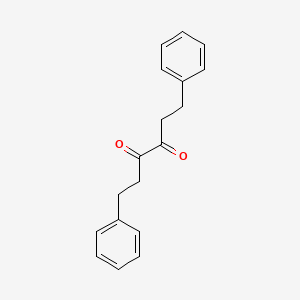
1,6-Diphenylhexane-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diphenylhexane-3,4-dione is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two phenyl groups attached to a hexane backbone, with two ketone functionalities at the 3rd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diphenylhexane-3,4-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with adipoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate, which undergoes further transformations to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diphenylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,6-Diphenylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-diphenylhexane-3,4-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the phenyl rings can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and affect cellular functions, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diphenylhexane-1,3,4,6-tetrone: Similar structure but with additional ketone functionalities.
1,6-Diphenylhexane-1,6-dione: Lacks the ketone groups at the 3rd and 4th positions.
1,6-Diphenyl-1,3,5-hexatriene: Contains a conjugated triene system instead of ketone groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
6958-90-3 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1,6-diphenylhexane-3,4-dione |
InChI |
InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
UBGBMZWHIZIPRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)

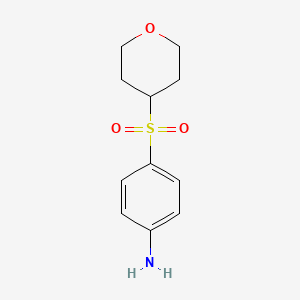
![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)

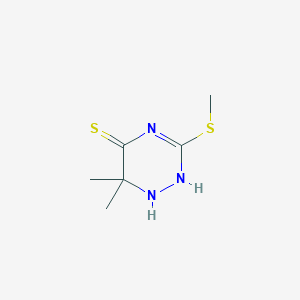
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
